2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene
Overview
Description
2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene is a fluorinated aromatic compound that has garnered significant interest in various fields of research and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-mediated aromatic 1,1-difluoroethylation using (1,1-difluoroethyl)trimethylsilane as a reagent . This reaction is carried out under specific conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoromethyl group to aromatic compounds. The use of difluoromethylation reagents has streamlined the production, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under controlled conditions.
Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in creating metabolically stable pharmaceuticals.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
- 2,2-Dichloro-1,1-difluoroethyl methyl ether
Uniqueness
2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly useful in various applications .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,3,4-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-8(12,13)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYWZWWKWDATNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258920 | |
Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-26-7 | |
Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.